Cas no 1807017-78-2 (Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate
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- インチ: 1S/C12H13N3O4/c1-2-19-12(16)5-8-3-4-11(15(17)18)10(7-14)9(8)6-13/h3-4H,2,5,7,14H2,1H3
- InChIKey: SFGIQGFIHXYIGV-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC1C=CC(=C(CN)C=1C#N)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 384
- トポロジー分子極性表面積: 122
- 疎水性パラメータ計算基準値(XlogP): 0.5
Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015019967-1g |
Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate |
1807017-78-2 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate 関連文献
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1. Book reviews
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetateに関する追加情報
Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate (CAS No. 1807017-78-2): A Comprehensive Overview
Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate (CAS No. 1807017-78-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, presents a unique set of chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of multiple functional groups, including an amine, a nitrile, and a nitro substituent, contributes to its versatility and reactivity, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate molecule exhibits a distinct arrangement of atoms that facilitates various chemical transformations. The amine group (-NH₂) at the 3-position serves as a nucleophilic center, enabling reactions such as nucleophilic substitution and condensation. The cyano group (-CN) at the 2-position introduces a polar character to the molecule, enhancing its solubility in polar solvents and its reactivity in nucleophilic addition reactions. Additionally, the nitro group (-NO₂) at the 4-position acts as an electron-withdrawing group, influencing the electronic properties of the aromatic ring and affecting its reactivity in electrophilic aromatic substitution reactions.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both amine and nitro groups. These functional groups are known to be prevalent in many biologically active molecules, and their combination often leads to enhanced biological activity. For instance, nitroaromatic compounds have been widely studied for their antimicrobial and anti-inflammatory properties. The introduction of an amine group can further modulate these properties by participating in hydrogen bonding interactions with biological targets.
One of the most compelling aspects of Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate is its potential application as a building block in the synthesis of more complex molecules. Its structural features allow for diverse modifications, enabling chemists to tailor its properties for specific applications. For example, the amine group can be further functionalized into amides or ureas, while the cyano group can be reduced to an amine or converted into a carboxylic acid. These transformations open up numerous possibilities for designing novel compounds with tailored biological activities.
The synthesis of Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate involves a multi-step process that requires careful optimization to ensure high yield and purity. Typically, the synthesis begins with the nitration of a suitable precursor to introduce the nitro group at the desired position. Subsequent steps involve functionalization at other positions on the aromatic ring, such as introducing the cyano group through cyanation reactions or modifying other substituents through selective reactions.
Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate. For instance, catalytic methods have been developed that allow for selective functionalization without unwanted side reactions. These improvements have not only enhanced the yield but also reduced the environmental impact of the synthesis process.
The pharmacological evaluation of Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate has revealed several interesting properties that warrant further investigation. Preliminary studies suggest that this compound exhibits moderate activity against certain bacterial strains, indicating its potential as an antimicrobial agent. Additionally, its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions makes it a promising candidate for developing new therapeutic strategies.
In conclusion, Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate (CAS No. 1807017-78-2) is a versatile organic compound with significant potential in pharmaceutical research and drug development. Its unique molecular structure and functional groups make it an attractive intermediate for synthesizing more complex molecules with tailored biological activities. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of medicinal chemistry and therapeutic interventions.
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